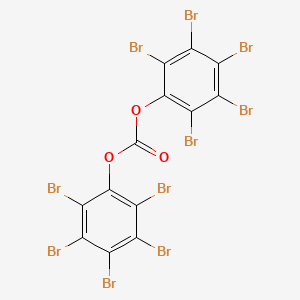
2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a chlorine atom at the 6th position, a cyclopropylmethyl group at the 1st position, and a phenyl group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives, including this compound, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2(1H)-Quinazolinone, 6-chloro-4-phenyl-: Lacks the cyclopropylmethyl group at the 1st position.
2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-: Contains a methyl group instead of a cyclopropylmethyl group at the 1st position.
2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-methyl-: Features a methyl group at the 4th position instead of a phenyl group.
Uniqueness
The presence of the cyclopropylmethyl group at the 1st position and the phenyl group at the 4th position makes 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other quinazolinone derivatives.
属性
CAS 编号 |
33453-19-9 |
|---|---|
分子式 |
C18H15ClN2O |
分子量 |
310.8 g/mol |
IUPAC 名称 |
6-chloro-1-(cyclopropylmethyl)-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C18H15ClN2O/c19-14-8-9-16-15(10-14)17(13-4-2-1-3-5-13)20-18(22)21(16)11-12-6-7-12/h1-5,8-10,12H,6-7,11H2 |
InChI 键 |
IXVBNJRBXHFFPQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


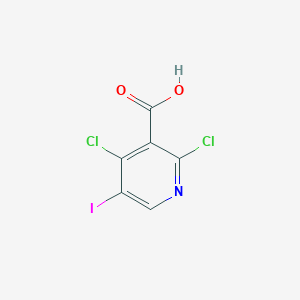
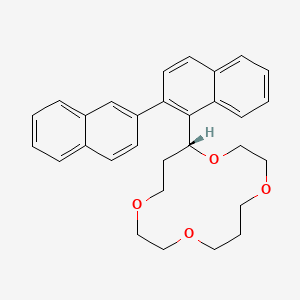
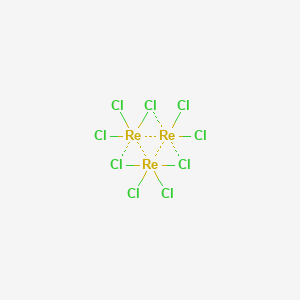
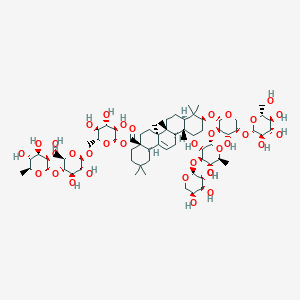
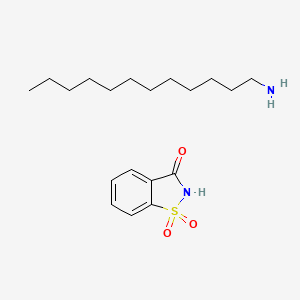
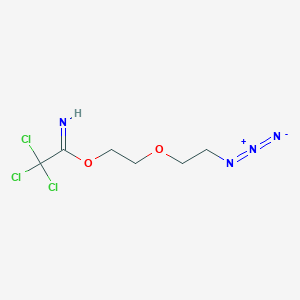
![methyl 2-[(E)-hydroxyiminomethyl]-4-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B13734869.png)
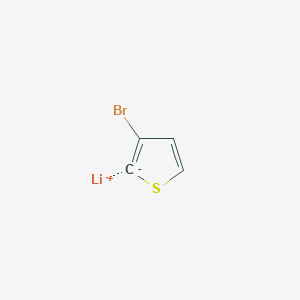
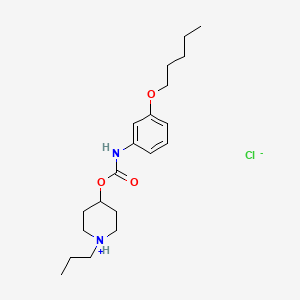


![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
![4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide](/img/structure/B13734895.png)
